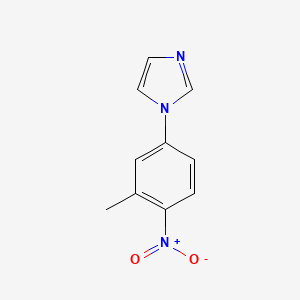

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

描述

1-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS: 102791-92-4) is a nitro-substituted imidazole derivative with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol . The compound features a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring attached to the imidazole core. It is commercially available for research purposes, though suppliers like Sigma-Aldrich provide it without purity guarantees, necessitating independent validation by users .

属性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUDPOPONCSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole typically involves the reaction of 3-methyl-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

1-(3-Methyl-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

- Appearance : Solid

- Solubility : Soluble in organic solvents

- Stability : Stable under normal conditions but sensitive to light and moisture.

Chemistry

1-(3-Methyl-4-nitrophenyl)-1H-imidazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in:

- Synthesis of Novel Compounds : It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The compound can act as a catalyst or reagent in various organic reactions, including substitution and addition reactions.

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Material Science

The compound's unique properties are also being explored in material sciences:

- Advanced Battery Technology : this compound is being researched for its potential use in advanced battery systems due to its electrochemical properties.

- Polymer Development : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as strength and thermal stability.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many pathogens. This inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.

Case Study 3: Battery Applications

In a recent study on energy storage materials, researchers found that incorporating this compound into battery electrodes improved charge-discharge cycles by enhancing conductivity and stability under operational conditions.

作用机制

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects : Nitro groups enhance electrophilicity, making these compounds reactive intermediates in synthesis. The methyl group in the target compound may moderate this effect through electron donation .

- Solubility : Methoxy-substituted analogs (e.g., 1-(3-methoxyphenyl)-1H-imidazole) exhibit improved aqueous solubility compared to nitro derivatives, which are often lipophilic .

生物活性

1-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS No. 102791-92-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and antifungal applications. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 3-methyl-4-nitrophenyl group. The imidazole nucleus is known for its pharmacophoric properties, making it a valuable scaffold in medicinal chemistry.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antiviral properties. For instance, compounds in a related study showed moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%, alongside cytotoxicity values (CC50) greater than 200 µM . Specifically, compounds that inhibit the HIV-1 integrase (IN) showed promising results in disrupting the interaction between IN and LEDGF/p75, which is critical for viral replication.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| 11a | >50% | >200 |

| 11b | >50% | 158.4 |

| 11h | >50% | 50.4 |

Anti-inflammatory Activity

In vivo studies have indicated that certain imidazole derivatives possess anti-inflammatory properties. For example, two specific compounds demonstrated up to 58% inhibition of inflammation with minimal gastrointestinal irritation . These findings suggest that modifications to the imidazole structure can enhance its therapeutic efficacy while reducing side effects.

Table 2: Anti-inflammatory Efficacy of Imidazole Derivatives

| Compound | % Inhibition | GI Irritation Severity Index |

|---|---|---|

| 2h | 49.58% | 0.17 |

| 2l | 58.02% | 0.34 |

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored extensively. In vitro tests revealed that certain synthesized compounds exhibited significant antifungal activity against various strains, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL . This positions imidazoles as promising candidates in the development of new antifungal agents.

Table 3: Antifungal Activity of Selected Compounds

| Compound | MIC (µg/mL) |

|---|---|

| 3h | 12.5 |

| 3l | 12.5 |

Study on HIV-1 Integrase Inhibition

A notable study evaluated the ability of several imidazole derivatives to inhibit HIV-1 integrase activity. The results indicated that compounds with specific substitutions on the imidazole ring could effectively disrupt critical protein interactions necessary for viral replication, achieving inhibition rates above 89% for some derivatives .

Synthesis and Characterization

The synthesis of these compounds typically involves multi-step reactions starting from readily available precursors like glyoxal derivatives and various substituted anilines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures and purity of the synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。